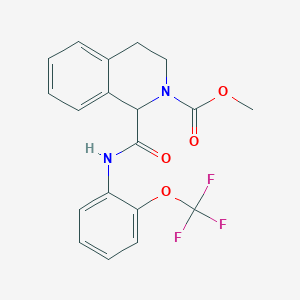

methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a trifluoromethoxy-substituted phenylcarbamoyl group at the 1-position and a methyl ester at the 2-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .

Propriétés

IUPAC Name |

methyl 1-[[2-(trifluoromethoxy)phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-27-18(26)24-11-10-12-6-2-3-7-13(12)16(24)17(25)23-14-8-4-5-9-15(14)28-19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESTILKWKCLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the reaction of various starting materials, including isoquinoline derivatives and trifluoromethoxy-containing phenyl groups. The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Example Reaction Scheme

The detailed synthesis pathway can be found in patent literature and chemical synthesis journals, which describe the specific reagents and conditions used to achieve the desired product.

Antitumor Activity

Recent studies have demonstrated that methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits significant antitumor activity. In vitro tests on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.

Case Study: HeLa Cell Line

In a study evaluating the compound's effects on the HeLa cell line, it exhibited an IC50 value of approximately 5 μM, indicating potent cytotoxicity against cervical cancer cells. Importantly, the compound showed selectivity, with minimal toxicity towards normal fibroblast cells (IC50 > 100 μM), suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In comparative studies against standard antibiotics, it demonstrated moderate activity against both bacterial and fungal strains. The results indicated that while not as potent as established antibiotics like Streptomycin or Nystatin, it still holds promise as a lead compound for further development in antimicrobial therapies .

The proposed mechanism of action for methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves the inhibition of specific cellular pathways crucial for tumor cell survival and proliferation. The compound's structure suggests it may interact with DNA or key enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

| Activity | Cell Line / Organism | IC50 (μM) | Selectivity |

|---|---|---|---|

| Antitumor | HeLa | 5 | High (fibroblasts > 100) |

| Antimicrobial | Various bacteria/fungi | Moderate | Compared to standard drugs |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds:

Key Findings from Comparative Studies

Bioactivity Correlation with Substituents :

- The presence of a trifluoromethoxy group (as in the target compound) is associated with improved metabolic stability compared to methoxy or hydroxy analogues . However, compounds like the opioid pan antagonist (entry 3) demonstrate that bulky substituents (e.g., piperidinyl-carbamoyl groups) are critical for receptor binding .

- Carboxamide derivatives (e.g., entry 5) exhibit antibacterial activity, suggesting that the carbamoyl group’s hydrogen-bonding capacity is advantageous for target engagement .

Stereochemical Impact: Chiral centers in compounds such as (S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (entry 2) significantly influence pharmacological profiles, as seen in Solifenacin’s clinical efficacy .

Synthetic Accessibility :

- Methyl esters (common in entries 1, 4) are typically easier to synthesize and hydrolyze than tert-butyl esters (entry 3), enabling modular derivatization . The target compound’s trifluoromethoxy group, however, may require specialized reagents (e.g., fluorinated aldehydes) .

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm structural integrity, focusing on carbamoyl and trifluoromethoxy group signals (e.g., δ 7.50–7.57 ppm for aromatic protons, δ 12.52 ppm for NH groups) .

- Electrospray Ionization Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z 402.2 for analogous compounds) and fragmentation patterns .

- Elemental Analysis: Verify purity and stoichiometry.

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesis?

Methodological Answer:

- Full or Fractional Factorial Designs: Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield .

- Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., reaction time vs. enantiomeric purity) .

- Validation: Replicate optimal conditions in triplicate to ensure reproducibility .

Q. What safety protocols are essential when handling trifluoromethoxy-containing intermediates?

Methodological Answer:

- Hazard Mitigation: Follow GHS guidelines for carbamates (e.g., PPE, fume hoods for volatile intermediates) .

- Waste Management: Use halogen-specific disposal protocols for trifluoromethoxy byproducts .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Simulate transition states and activation energies to predict viable pathways .

- Machine Learning Integration: Train models on existing reaction databases to prioritize high-yield conditions .

- Experimental Validation: Compare predicted pathways with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What methodologies resolve discrepancies between computational predictions and experimental yields?

Methodological Answer:

- Multi-Scale Modeling: Combine molecular dynamics (MD) with microkinetic models to account for solvent effects .

- Sensitivity Analysis: Identify experimental parameters (e.g., impurity levels, mixing efficiency) that deviate from idealized computational assumptions .

- Cross-Validation: Use alternative computational methods (e.g., coupled-cluster theory) to verify energy barriers .

Q. How can isotopic labeling elucidate the mechanism of carbamoyl group transfer?

Methodological Answer:

- 13C/15N Isotopic Tracers: Track carbamoyl migration via NMR or mass spectrometry .

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to infer rate-limiting steps .

- In Situ Spectroscopy: Monitor intermediate formation using time-resolved IR or Raman spectroscopy .

Q. What advanced separation techniques purify enantiomers of this dihydroisoquinoline derivative?

Methodological Answer:

- Chiral Stationary Phase Chromatography: Use HPLC with cellulose-based columns for high-resolution enantiomeric separation .

- Membrane Technologies: Apply enantioselective membranes for continuous purification .

- Crystallization Screening: Optimize solvent/antisolvent ratios to isolate stable polymorphs .

Data Contradiction Analysis

Q. How to address conflicting data in solvent effect studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using Bayesian statistics to identify outliers .

- Controlled Replication: Standardize solvent purity (e.g., HPLC-grade vs. technical-grade) and humidity levels .

- Molecular Solvation Models: Use COSMO-RS simulations to predict solvent interactions and reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.